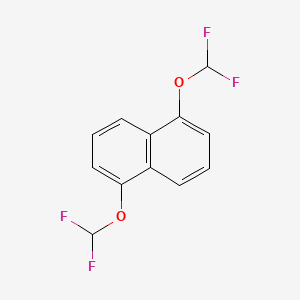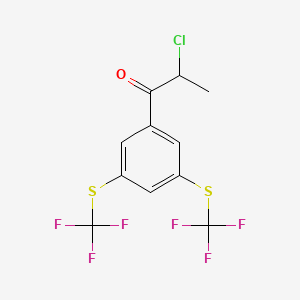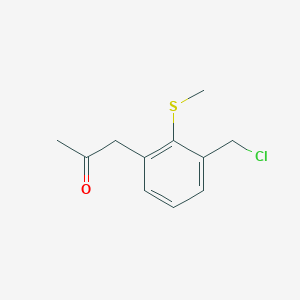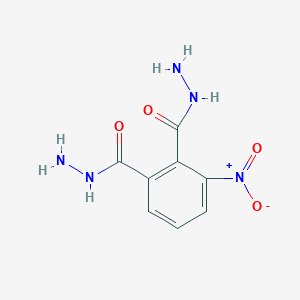
3-Nitrobenzene-1,2-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H8N4O4 It is a derivative of benzene, featuring nitro and carbohydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide typically involves the reaction of 3-nitrophthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrobenzene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide groups can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 3-Aminobenzene-1,2-dicarbohydrazide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Condensation: Hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
3-Nitrobenzene-1,2-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Nitrobenzene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The carbohydrazide groups can form covalent bonds with aldehydes and ketones, which can modify the structure and function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophthalic acid: A precursor in the synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide.
3-Aminobenzene-1,2-dicarbohydrazide: A reduction product of this compound.
Benzene-1,2-dicarbohydrazide: Lacks the nitro group but has similar carbohydrazide functionality.
Uniqueness
This compound is unique due to the presence of both nitro and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H9N5O4 |
|---|---|
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
3-nitrobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H9N5O4/c9-11-7(14)4-2-1-3-5(13(16)17)6(4)8(15)12-10/h1-3H,9-10H2,(H,11,14)(H,12,15) |
Clave InChI |
PSSBGUKUNSBTCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



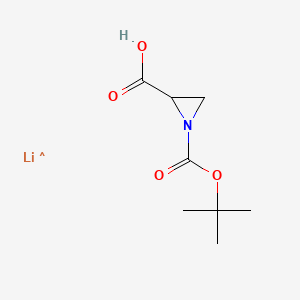
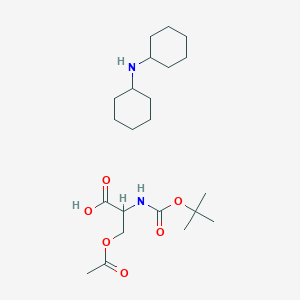
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
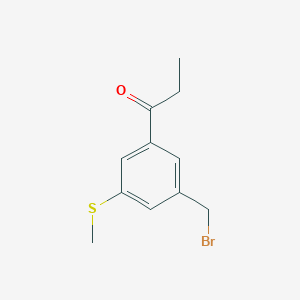
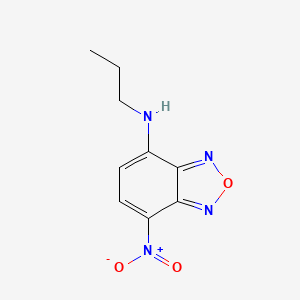
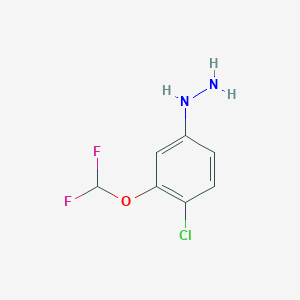
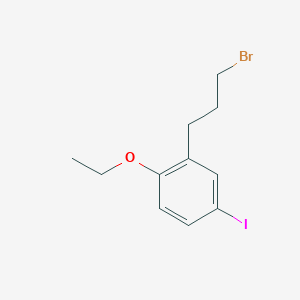
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
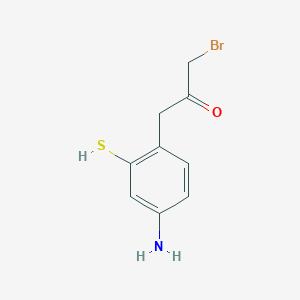
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
